CHPG Sodium salt

Catalog No.
S004737
CAS No.
1303993-73-8
M.F
C8H7ClNNaO3
M. Wt
223.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHPG Sodium salt

CAS Number

1303993-73-8

Product Name

CHPG Sodium salt

IUPAC Name

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate

Molecular Formula

C8H7ClNNaO3

Molecular Weight

223.59

InChI

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1

SMILES

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+]

Synonyms

(RS)-2-Chloro-5-hydroxyphenylglycine sodium salt

Sodium salt of the selective mGlu5 agonist CHPG.

Studying Glutamate Signaling:

  • mGluR5 is a type of glutamate receptor, a molecule involved in communication between brain cells. CHPG (sodium salt) activates mGluR5, allowing researchers to study the effects of glutamate signaling on various brain functions [, ].

Investigating Neuroprotective Effects:

  • Research suggests CHPG (sodium salt) may have neuroprotective properties. Studies have shown it protects against oxidative stress and inflammation in brain cells, potentially offering benefits in conditions like traumatic brain injury [].

Understanding Neurological Disorders:

  • By activating mGluR5, CHPG (sodium salt) can help researchers understand the role of glutamate signaling in various neurological disorders. This includes conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia, where abnormal glutamate signaling is suspected to play a role [].

Exploring Therapeutic Potential:

  • Due to its potential neuroprotective effects, CHPG (sodium salt) is being investigated as a potential therapeutic agent for neurological disorders. Researchers are studying its effectiveness in protecting brain cells and improving symptoms [, ].

CHPG Sodium salt, chemically known as 2-Chloro-5-hydroxyphenylglycine sodium salt, is a compound that acts as an agonist for metabotropic glutamate receptors, specifically the mGluR5 subtype. Its molecular formula is C8H7ClNNaO3C_8H_7ClNNaO_3 and it has a molecular weight of approximately 223.59 Da. This compound is characterized by its water-soluble nature, making it suitable for various biological applications, particularly in neuroscience research .

CHPG (sodium salt) acts as an agonist at the mGluR5 receptor. Agonists mimic the natural neurotransmitter that binds to the receptor, leading to activation of the downstream signaling cascade. In the case of mGluR5, CHPG binding triggers various cellular responses, including changes in neuronal firing, gene expression, and synaptic plasticity [].

Studies suggest CHPG's neuroprotective effects might be mediated by activating the ERK and Akt signaling pathways, which play a role in cell survival and growth []. Additionally, CHPG has been shown to attenuate oxidative stress and inflammation in brain cells [].

  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carboxyl group can be reduced to yield alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom in CHPG can be substituted with nucleophiles such as amines or thiols, often requiring a base like sodium hydroxide for the reaction to proceed .

Major Products from Reactions

  • Oxidation: Quinones
  • Reduction: Alcohol derivatives
  • Substitution: Amino or thiol derivatives

CHPG Sodium salt primarily functions as an agonist at the mGluR5 receptor. This interaction leads to various cellular effects, including:

  • Cell Viability: In studies involving BV2 microglial cells, CHPG has been shown to enhance cell viability and reduce lactate dehydrogenase (LDH) release after exposure to sulfur dioxide derivatives.
  • Oxidative Stress and Inflammation: The compound attenuates oxidative stress and inflammation through the TSG-6/NF-κB signaling pathway, indicating its potential neuroprotective properties .

The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. Key steps include:

  • Chlorination: Utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride in an organic solvent like dichloromethane under reflux conditions.
  • Purification: Following chlorination, purification methods such as recrystallization or chromatography are employed to isolate the product.
  • Formation of Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to obtain the sodium salt form .

CHPG Sodium salt is widely used in neuroscience research due to its role as a selective mGluR5 agonist. Its applications include:

  • Neuroscience Studies: Investigating the roles of metabotropic glutamate receptors in synaptic plasticity and neurodegenerative diseases.
  • Pharmacological Research: Exploring potential therapeutic targets for conditions such as Alzheimer's disease and schizophrenia.

Several compounds share structural and functional similarities with CHPG Sodium salt. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary ActivityUnique Features
2-Chloro-5-hydroxyphenylglycineHighmGluR5 AgonistDirectly potentiates NMDA-induced depolarization
(S)-2-Amino-3-phosphonopropanoic acid (AP3)ModeratemGluR AgonistSelective for other mGluR subtypes
(RS)-2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid (BCH)ModeratemGluR AgonistNon-selective across multiple mGluR subtypes
3-HydroxyphenylglycineModeratemGluR AgonistLess potent than CHPG

CHPG Sodium salt stands out due to its specificity for mGluR5 and its ability to influence key biochemical pathways related to neuroprotection and inflammation modulation .

Receptor Selectivity Patterns

mGluR5 Receptor Affinity

CHPG Sodium salt demonstrates exceptional selectivity as a metabotropic glutamate receptor 5 (mGluR5) agonist [1] [2] [3]. The compound exhibits potent agonist activity specifically at mGluR5 receptors while remaining completely inactive at mGluR1a receptors expressed in Chinese hamster ovary (CHO) cells [3] [4]. This remarkable selectivity profile distinguishes CHPG from broader-spectrum metabotropic glutamate receptor ligands such as 3,5-dihydroxyphenylglycine (DHPG), which activates both mGluR1 and mGluR5 receptors [5] [6].

Chemical PropertyValueReference
Chemical Name(RS)-2-Chloro-5-hydroxyphenylglycine sodium salt [1] [2] [7]
Molecular FormulaC₈H₇ClNNaO₃ [1] [2] [7]
Molecular Weight223.59 Da [1] [2] [7]
CAS Number1303993-73-8 [1] [2] [7]
Purity≥99% (HPLC) [1] [2] [7]

The water-soluble sodium salt formulation of CHPG enhances its utility in biological applications, exhibiting solubility of 50 mM in both water and dimethyl sulfoxide (DMSO) [2]. This improved solubility profile represents a significant advantage over the parent compound CHPG, facilitating more precise concentration control in experimental settings [7] [8].

Comparison with Other mGluR Ligands

CHPG Sodium salt's selectivity profile provides distinct advantages when compared to other metabotropic glutamate receptor ligands. Unlike the non-selective group I mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD), which activates multiple mGluR subtypes, CHPG demonstrates over 1000-fold selectivity for mGluR5 over mGluR1 [3] [4]. This selectivity extends to other mGluR subtypes, with no significant activity observed at group II (mGluR2/3) or group III (mGluR4/6/7/8) receptors [5] [4].

Receptor SubtypeCHPG ActivitySelectivity IndexReference
mGluR5Potent agonistReference compound [1] [3] [4]
mGluR1Inactive>1000-fold selective [3] [4]
mGluR2/3No significant activity>100-fold selective [5]
mGluR4/6/7/8No significant activity>100-fold selective [5]

The mechanistic basis for CHPG's mGluR5 selectivity involves specific binding to the Venus flytrap domain of the receptor, leading to Gq protein-coupled activation and subsequent downstream signaling through phospholipase C (PLC) pathways [1] [9] [10]. This activation pattern results in intracellular calcium mobilization, activation of protein kinase C, and modulation of protein synthesis mechanisms [9] [10] [11].

Structure-Activity Relationships

The structure-activity relationships of CHPG Sodium salt reveal critical molecular features responsible for its mGluR5 selectivity and agonist activity. The compound's chemical structure incorporates several key pharmacophoric elements: a phenylglycine backbone with a chlorine substituent at the 2-position of the benzene ring and a hydroxyl group at the 5-position [1] [2]. These structural modifications are essential for receptor binding specificity and functional activity [12] [13].

Structural FeatureFunctional ImportanceReference
Phenylglycine backboneEssential for mGluR binding [1] [14]
2-Chloro substitutionEnhances mGluR5 selectivity [1] [14]
5-Hydroxyl groupRequired for agonist activity [1] [14]
Sodium salt formationImproves water solubility [2] [7]

The chlorine substitution at the 2-position appears crucial for discriminating between mGluR1 and mGluR5 subtypes, as evidenced by the complete lack of activity at mGluR1a receptors [3]. The hydroxyl group at the 5-position is essential for maintaining agonist efficacy, likely through hydrogen bonding interactions within the receptor binding site [14]. Comparative analysis with related phenylglycine derivatives demonstrates that modifications to these key positions result in altered receptor selectivity profiles or loss of agonist activity [5] [12].

Molecular Docking Studies

Molecular docking investigations of CHPG and related metabotropic glutamate receptor ligands provide insights into the binding mechanisms and structural determinants of receptor selectivity [15] [16]. Although specific molecular docking studies of CHPG Sodium salt are limited in the available literature, computational modeling of related mGluR5 ligands reveals important binding characteristics relevant to understanding CHPG's mechanism of action [17] [15].

The Venus flytrap domain of mGluR5 represents the primary binding site for orthosteric agonists like CHPG [15] [18]. Molecular dynamics simulations suggest that the receptor undergoes conformational changes upon agonist binding, involving closure of the bilobate Venus flytrap domain and subsequent transmission of conformational changes to the transmembrane domain [18]. These conformational rearrangements ultimately lead to G protein activation and downstream signaling cascade initiation [15] [18].

Comparative docking studies with positive allosteric modulators demonstrate that different binding sites within mGluR5 can modulate receptor activity through distinct mechanisms [19]. While CHPG binds to the orthosteric glutamate binding site, allosteric modulators interact with the transmembrane domain, providing opportunities for synergistic effects [20] [21]. Understanding these multiple binding sites enhances the potential for developing combination therapeutic approaches targeting mGluR5.

Analytical Detection and Quantification Methods

High-performance liquid chromatography (HPLC) represents the primary analytical method for CHPG Sodium salt detection and quantification [2] [22]. The compound exhibits characteristic UV absorption properties, enabling detection at wavelengths between 254-280 nm [2] [23] [24]. HPLC-based purity analysis consistently demonstrates ≥99% purity for pharmaceutical-grade CHPG Sodium salt preparations [1] [2] [7].

Analytical MethodDetection ParametersSensitivity RangeApplication
HPLC-UV Detection254-280 nmNanogram rangePurity analysis, quantification
LC-MS/MSESI positive modePicogram rangeStructural confirmation
Fluorescence DetectionRequires derivatizationFemtogram rangeTrace analysis
Electrochemical DetectionOxidation potentialFemtogram rangeNeurotransmitter studies

Liquid chromatography-mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for CHPG detection, particularly useful for pharmacokinetic studies and biological sample analysis [23] [24]. The compound ionizes readily under electrospray ionization conditions in positive mode, yielding characteristic mass spectral fragmentation patterns that enable unambiguous identification [23]. This analytical approach proves especially valuable for detecting CHPG and its metabolites in complex biological matrices.

Electrochemical detection methods offer exceptional sensitivity for CHPG analysis in neuroscience applications [25] [24]. The compound undergoes oxidation at carbon or platinum electrodes under controlled potential conditions, enabling femtogram-level detection limits [25]. This high sensitivity makes electrochemical detection particularly suitable for monitoring neurotransmitter release and receptor activation studies using CHPG as a pharmacological tool [26] [27].

Spectroscopic characterization techniques including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide structural confirmation and purity assessment [2] [28]. ¹H NMR analysis in deuterated water (D₂O) reveals characteristic chemical shifts corresponding to the aromatic protons and the α-amino acid functionality [28]. These spectroscopic methods serve as orthogonal analytical approaches for comprehensive compound characterization and quality control purposes.

Dates

Last modified: 04-14-2024

Explore Compound Types